Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate
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Overview
Description
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is a complex organic compound that features both indole and dihydropyridine moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The dihydropyridine ring is a key structural component in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate typically involves multiple steps. One common method starts with the preparation of 1H-indole-2-carbonyl chloride from 1H-indole-2-carboxylic acid using thionyl chloride . This intermediate is then reacted with 3,4-dihydropyridine under basic conditions to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Corresponding carboxylic acids.
Scientific Research Applications
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-indole-2-carbonyl)-3,4-dihydropyridine-1(2H)-yl)acetate: Similar structure but different substitution pattern.
Methyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate: Methyl ester instead of ethyl ester.
Uniqueness
Ethyl 2-(5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl)acetate is unique due to its combination of indole and dihydropyridine moieties, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
62515-77-9 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 2-[5-(1H-indole-2-carbonyl)-3,4-dihydro-2H-pyridin-1-yl]acetate |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-17(21)12-20-9-5-7-14(11-20)18(22)16-10-13-6-3-4-8-15(13)19-16/h3-4,6,8,10-11,19H,2,5,7,9,12H2,1H3 |
InChI Key |
DMQAXQPVHKEAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCC(=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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